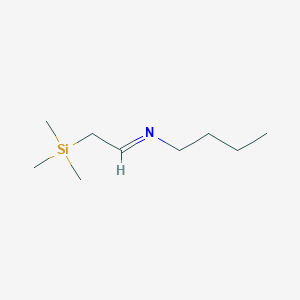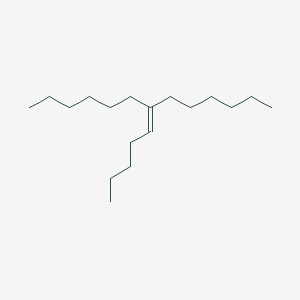
7-Pentylidenetridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pentylidenetridecane is an organic compound with the molecular formula C18H38 It is a hydrocarbon, specifically an alkane, characterized by a long carbon chain with a pentylidene group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetridecane can be achieved through several methods, including:
Alkylation Reactions: One common method involves the alkylation of tridecane with pentylidene halides under the presence of a strong base such as sodium hydride.
Grignard Reactions: Another approach is the reaction of a Grignard reagent derived from pentylidene bromide with a tridecane derivative.
Industrial Production Methods: Industrial production of this compound typically involves:
Catalytic Processes: Utilizing catalysts such as zeolites or metal oxides to facilitate the alkylation reactions.
High-Pressure Reactions: Conducting the reactions under high pressure to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Pentylidenetridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Halogenating Agents: Chlorine, bromine.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Simpler alkanes.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
7-Pentylidenetridecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mécanisme D'action
The mechanism of action of 7-Pentylidenetridecane involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially altering their activity.
Pathways Involved: The compound may influence lipid metabolism and membrane fluidity due to its hydrophobic nature.
Comparaison Avec Des Composés Similaires
Tridecane: A simpler alkane with a similar carbon chain length but without the pentylidene group.
Pentadecane: Another alkane with a longer carbon chain, used for comparison in studies of chain length effects.
Heptadecane: A longer-chain alkane, providing insights into the impact of chain length on chemical properties.
Uniqueness: 7-Pentylidenetridecane is unique due to its specific structural feature of a pentylidene group attached to the seventh carbon atom, which imparts distinct chemical and physical properties compared to other alkanes.
Propriétés
Numéro CAS |
56671-74-0 |
|---|---|
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
7-pentylidenetridecane |
InChI |
InChI=1S/C18H36/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-14,16-17H2,1-3H3 |
Clé InChI |
ZOAQPZPVKINTDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
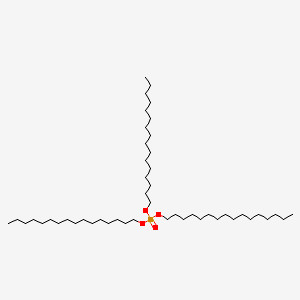
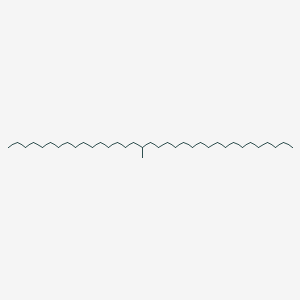
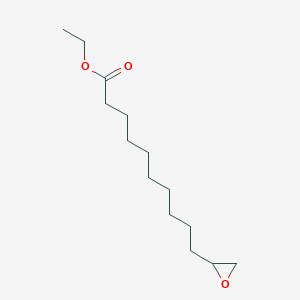
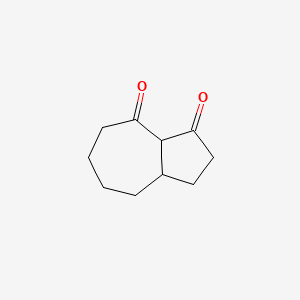
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
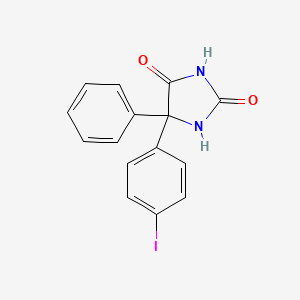
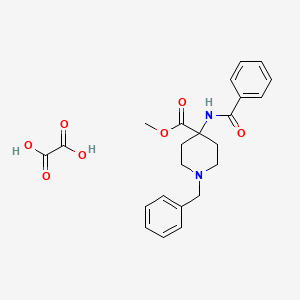
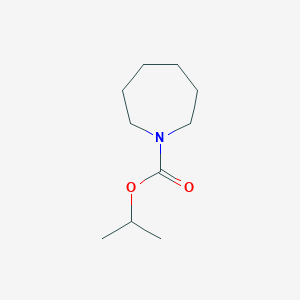
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
